

Application Notes & Protocols: 6-Bromo-2-methoxynicotinaldehyde in Fragment-Based Drug Discovery

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Compound of Interest

Compound Name: 6-Bromo-2-methoxynicotinaldehyde

Cat. No.: B1590286

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Introduction: The Strategic Value of 6-Bromo-2-methoxynicotinaldehyde in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] FBDD utilizes libraries of small, low-complexity molecules (fragments) to probe a biological target's surface.[1][3] These fragments, though often binding with weak affinity (micromolar to millimolar range), do so efficiently, forming high-quality interactions that serve as superior starting points for optimization.[4][5][6]

6-Bromo-2-methoxynicotinaldehyde is an exemplary fragment, embodying several key features that make it a highly valuable tool for FBDD campaigns:

- A "Rule of Three" Compliant Core: With a molecular weight of 216.03 g/mol, it adheres to the general guidelines for fragments (MW < 300 Da), ensuring it can explore chemical space effectively.[1][7]
- A "Poised" Handle for Elaboration: The bromine atom at the 6-position is not merely a substituent; it is a strategically placed, reactive handle. It is primed for well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-

Hartwig amination.[8][9][10] This allows for the controlled, structure-guided "growing" of the fragment into unoccupied pockets of the target protein.[6][11][12]

- **Valuable Pharmacophoric Features:** The pyridine ring is a common motif in medicinal chemistry, capable of forming hydrogen bonds and other key interactions. The 2-methoxy group can act as a hydrogen bond acceptor, while the 3-aldehyde group provides another point for interaction or derivatization.
- **Harnessing Halogen Bonding:** The bromine atom can also participate in halogen bonding, a directional interaction between an electropositive region on the halogen (the σ -hole) and a nucleophile.[13] Utilizing halogen-enriched fragment libraries can be a deliberate strategy to identify unique binding modes and interaction "hot spots" on a protein surface.[13][14][15]

This guide provides a detailed framework and actionable protocols for leveraging **6-Bromo-2-methoxynicotinaldehyde** within a typical FBDD workflow, from initial hit identification to subsequent hit-to-lead optimization.

Physicochemical & Safety Profile

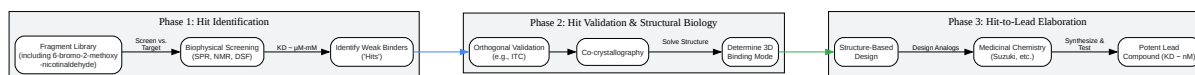
A comprehensive understanding of a fragment's properties is critical for experimental design.

Property	Value	Source
CAS Number	58819-88-8	[7]
Molecular Formula	C ₇ H ₆ BrNO ₂	[16]
Molecular Weight	216.03 g/mol	[7][17]
Physical Form	Solid	[7]
Purity	Typically ≥95%	[7]
Storage	2-8°C, Inert atmosphere	[7][17]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[7][17]
Signal Word	Warning	[7][17]

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE).

The FBDD Workflow Using 6-Bromo-2-methoxynicotinaldehyde

The journey from a fragment "hit" to a "lead" compound is a multi-stage process. This fragment is strategically employed in the initial screening and is designed for the elaboration phase.



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Caption: FBDD workflow highlighting the progression from initial screening to lead optimization.

Application Note 1: Primary Hit Identification & Validation

Objective: To identify and validate the binding of **6-Bromo-2-methoxynicotinaldehyde** to a target protein using a cascade of biophysical techniques. This multi-step approach is crucial for minimizing false positives.[\[5\]](#)

Protocol: Primary Screening with Differential Scanning Fluorimetry (DSF)

Principle of the Method: DSF, or Thermal Shift Assay, measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (T_m). It is a rapid, high-throughput method for a primary screen.[\[18\]](#)[\[19\]](#)

Materials:

- Target protein ($\geq 95\%$ purity)
- **6-Bromo-2-methoxynicotinaldehyde** (dissolved in 100% DMSO)
- SYPRO Orange dye (5000x stock)
- Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
- qPCR plates and optical seals
- Real-time PCR instrument

Procedure:

- Protein Preparation: Dilute the target protein in the screening buffer to a final concentration of 2 μM .
- Dye Preparation: Dilute the SYPRO Orange stock to a 20x working solution in the screening buffer.

- Assay Mix: Prepare a master mix containing the protein and dye. For a 20 μL final reaction volume, mix 10 μL of 4 μM protein solution with 5 μL of 20x dye solution.
- Compound Plating: Dispense 0.2 μL of 10 mM **6-Bromo-2-methoxynicotinaldehyde** stock (in 100% DMSO) into assay wells. For the negative control, dispense 0.2 μL of 100% DMSO. This results in a final fragment concentration of 100 μM and a final DMSO concentration of 1%.
- Reaction Assembly: Add 19.8 μL of the protein/dye master mix to each well. Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.
- Data Acquisition: Place the plate in a real-time PCR instrument. Set up a melt curve experiment, ramping the temperature from 25 $^{\circ}\text{C}$ to 95 $^{\circ}\text{C}$ with a ramp rate of 0.5 $^{\circ}\text{C}/\text{min}$.
- Data Analysis: Determine the T_m for each well by fitting the melting curve to a Boltzmann equation. A positive "hit" is defined as a thermal shift (ΔT_m) ≥ 2 $^{\circ}\text{C}$ compared to the DMSO control.

Protocol: Hit Validation with Surface Plasmon Resonance (SPR)

Principle of the Method: SPR is a highly sensitive, label-free technique that measures changes in refractive index at a sensor surface where the target protein is immobilized.^[4] It allows for the real-time detection of binding events and can determine kinetic parameters (k_a , k_d) and the dissociation constant (K_d).^{[4][18][20]}

Materials & Equipment:

- SPR instrument (e.g., Biacore T200)
- Sensor chip (e.g., CM5 chip)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Target protein
- **6-Bromo-2-methoxynicotinaldehyde** (serial dilutions in running buffer)

- Running buffer (e.g., PBS-P+ pH 7.4, with 1% DMSO)

Procedure:

- Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a response unit (RU) level that will provide an adequate signal for a low molecular weight fragment.
- Fragment Preparation: Prepare a serial dilution of **6-Bromo-2-methoxynicotinaldehyde** in running buffer (e.g., from 100 μ M down to 0.78 μ M). Include a buffer-only (blank) injection for double referencing.
- Binding Analysis: Inject the fragment dilutions over the immobilized target surface and a reference flow cell.
- Data Analysis:
 - Subtract the reference channel signal from the active channel signal.
 - Subtract the buffer-only injection signal (double referencing).
 - Plot the steady-state binding response against the fragment concentration.
 - Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (K_i). A confirmed hit will show a concentration-dependent binding response and a measurable K_i , typically in the high μ M to low mM range for a fragment.^[4]

Comparison of Screening Techniques	Throughput	Information Yield	Sample Consumption (Protein)
Differential Scanning Fluorimetry (DSF)	High	T _m Shift (Qualitative Affinity)	Low
Surface Plasmon Resonance (SPR)	Medium-High	Kinetics (k _a , k _d), Affinity (K _i)	Medium
NMR Spectroscopy (STD, waterLOGSY)	Medium	Binding Epitope, Affinity (K _i)	High
Isothermal Titration Calorimetry (ITC)	Low	Thermodynamics (ΔH, ΔS), Stoichiometry (n), Affinity (K _i)	High

Application Note 2: Structural Biology & Hit-to-Lead Foundation

Objective: To determine the precise binding mode of **6-Bromo-2-methoxynicotinaldehyde**, providing the structural blueprint for rational drug design.

Protocol: Protein-Fragment Co-crystallography

Principle of the Method: X-ray crystallography provides high-resolution, three-dimensional information about how and where a fragment binds to its target.^{[1][18]} This structural data is paramount for the subsequent fragment elaboration phase.^{[12][18][21]}

Procedure:

- **Complex Formation:** Incubate the purified target protein with a 2-5 fold molar excess of **6-Bromo-2-methoxynicotinaldehyde**. A typical concentration would be 10 mg/mL protein with 1-2 mM fragment.
- **Crystallization Screening:** Use vapor diffusion (sitting or hanging drop) to screen a wide range of crystallization conditions to find one that yields diffraction-quality crystals of the protein-fragment complex.

- **Crystal Harvesting & Cryo-protection:** Harvest the best crystals and briefly soak them in a cryo-protectant solution (typically mother liquor supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
- **Data Collection:** Collect X-ray diffraction data at a synchrotron beamline.
- **Structure Solution & Refinement:** Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure. Refine the model and carefully inspect the resulting electron density maps to unambiguously confirm the presence and orientation of the bound fragment.

Application Note 3: Structure-Guided Fragment Elaboration

Objective: To leverage the bromine handle of the validated fragment hit to synthesize more potent lead compounds through structure-guided "fragment growing".[\[6\]](#)[\[11\]](#)[\[12\]](#)

Principle of the Method: The crystal structure reveals the solvent-exposed vector of the fragment. The bromine atom at the 6-position serves as a versatile anchor point for Suzuki-Miyaura cross-coupling, allowing the introduction of new chemical moieties (R-groups) designed to interact with adjacent pockets on the protein surface, thereby increasing affinity and potency.[\[9\]](#)[\[10\]](#)

Caption: Chemical elaboration pathways for the **6-bromo-2-methoxynicotinaldehyde** fragment.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling an aryl or heteroaryl boronic acid to the 6-position of the pyridine ring.[\[9\]](#)[\[10\]](#)[\[22\]](#)

Materials:

- **6-Bromo-2-methoxynicotinaldehyde**
- Arylboronic acid (1.2 equivalents)

- Pd(PPh₃)₄ (0.05 equivalents)
- Potassium Carbonate (K₂CO₃) (2.0 equivalents)
- Anhydrous 1,4-Dioxane and Water (4:1 mixture)
- Round-bottom flask, condenser, inert atmosphere setup (N₂ or Ar)

Procedure:

- Setup: To a round-bottom flask, add **6-Bromo-2-methoxynicotinaldehyde** (1 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2 eq).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Catalyst & Solvent: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), followed by the degassed dioxane/water solvent mixture.
- Reaction: Heat the reaction mixture to 85-95 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). This typically takes 4-12 hours.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired elaborated compound.

The synthesized analogs can then be re-evaluated in the biophysical assays (e.g., SPR) to quantify the improvement in binding affinity, completing the structure-activity relationship (SAR) cycle.

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